

Application Notes and Protocols for PVP-037 in Influenza Vaccine Research

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Compound of Interest

Compound Name: PVP-037

Cat. No.: B15609902

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Introduction

PVP-037 is a novel small molecule adjuvant belonging to the imidazopyrimidine family of compounds.[1][2] It has been identified as a potent agonist of Toll-like receptor 7 and 8 (TLR7/8), which are key pattern recognition receptors in the innate immune system.[3][4] Activation of TLR7/8 by **PVP-037** triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, thereby enhancing the adaptive immune response to co-administered antigens.[5][6] Preclinical studies have demonstrated the potential of **PVP-037** and its optimized analogs to significantly boost antibody responses to influenza vaccine antigens, suggesting its utility in the development of more effective and durable influenza vaccines.[2][5]

These application notes provide a summary of the key findings related to **PVP-037** in influenza vaccine research, along with detailed protocols for its in vitro and in vivo evaluation.

Data Presentation

In Vitro Activity of PVP-037

PVP-037 and its analogs have been shown to induce the production of various cytokines in human peripheral blood mononuclear cells (PBMCs). The following table summarizes the cytokine induction profile of **PVP-037** compared to the known TLR7/8 agonist R848.

Cytokine	PVP-037 ($\geq 11 \mu\text{M}$)	R848 (matching concentrations)
TNF	Comparable	Comparable
IFN γ	Comparable	Comparable
IL-1 β	Comparable	Comparable
GM-CSF	Induced	-
IL-10	Induced	-
IL-12p70	Induced	-
IL-6	Induced	-
CCL3 (MIP1 α)	Induced	-

Data compiled from Soni, D. et al. Sci Adv 2024, 10(27): eadg3747.[6]

In Vivo Adjuvanticity of PVP-037 Analogs with Influenza Antigen

The adjuvanticity of **PVP-037** analogs was evaluated in mice immunized with recombinant hemagglutinin (rHA) protein from influenza virus. The tables below summarize the enhancement of antigen-specific antibody titers.

Table 1: Anti-rHA IgG Titers in Adult Mice (Single Immunization)

Adjuvant	Anti-rHA IgG Titer Enhancement
PVP-037.1	Increased
PVP-037.2	Increased

Data from Soni, D. et al. Sci Adv 2024, 10(27): eadg3747.[6]

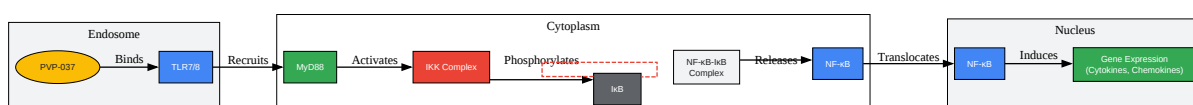
Table 2: Antigen-Specific IgG1 and IgG2c Production in Adult Mice (Single Immunization)

Adjuvant	IgG1 Production	IgG2c Production
PVP-037.1	Not significantly enhanced	Not significantly enhanced
PVP-037.2	Significantly enhanced	Significantly enhanced

Data from Soni, D. et al. Sci Adv 2024, 10(27): eadg3747.
[6]

Signaling Pathway

The proposed signaling pathway for **PVP-037** is initiated by its binding to TLR7 and TLR8 within the endosomes of antigen-presenting cells (APCs) such as dendritic cells and monocytes.[3] This engagement recruits the adaptor protein MyD88, leading to the activation of a downstream signaling cascade that culminates in the activation of the transcription factor NF- κ B.[3][6] Activated NF- κ B then translocates to the nucleus and induces the transcription of genes encoding various pro-inflammatory cytokines and chemokines, which are crucial for the enhancement of the adaptive immune response.[3]



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Caption: **PVP-037** signaling pathway via TLR7/8 activation.

Experimental Protocols

High-Throughput Screening for NF- κ B Activating Molecules

This protocol outlines the initial screening process used to identify **PVP-037**.

Objective: To identify small molecules that activate the NF- κ B signaling pathway in human primary immune cells.

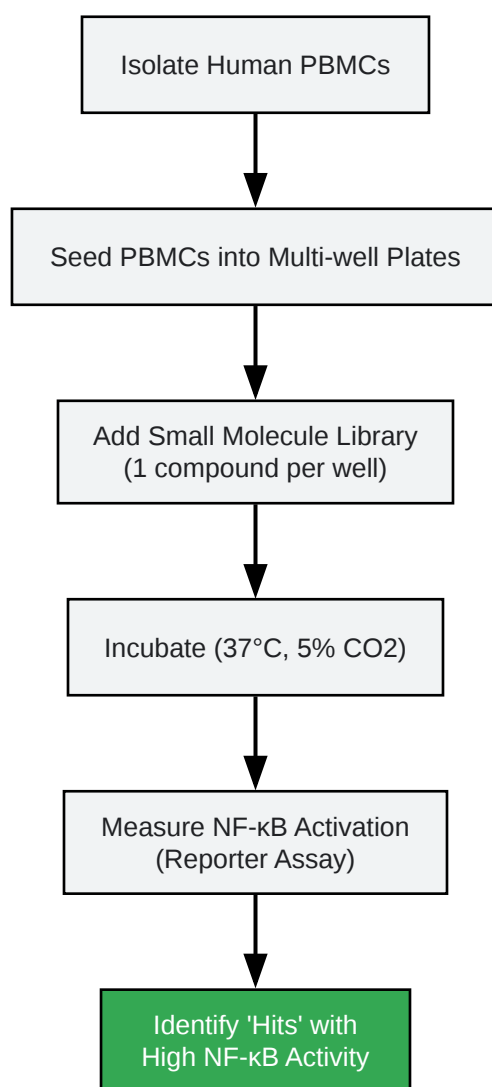
Materials:

- Human peripheral blood mononuclear cells (PBMCs)
- Small molecule library
- RPMI 1640 medium supplemented with 10% autologous plasma
- 96-well or 384-well culture plates
- NF- κ B reporter assay kit (e.g., luciferase-based)
- Plate reader for luminescence detection

Procedure:

- Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.
- Resuspend PBMCs in RPMI 1640 medium supplemented with 10% autologous plasma.
- Seed the PBMCs into 96-well or 384-well plates at a predetermined density.
- Add small molecules from the library to individual wells at a final concentration typically ranging from 1-10 μ M. Include appropriate positive (e.g., R848) and negative (e.g., DMSO) controls.
- Incubate the plates at 37°C in a 5% CO₂ incubator for a specified period (e.g., 6-24 hours).

- Following incubation, lyse the cells and measure NF- κ B activation using a reporter assay system according to the manufacturer's instructions.
- Analyze the data to identify "hits" - compounds that induce a significant increase in NF- κ B activity compared to the negative control.



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Caption: High-throughput screening workflow for identifying NF- κ B activators.

In Vitro Cytokine Production Assay

This protocol is for quantifying the induction of cytokines by **PVP-037** in human PBMCs.

Objective: To measure the levels of various cytokines and chemokines produced by human PBMCs upon stimulation with **PVP-037**.

Materials:

- Human PBMCs
- **PVP-037**
- R848 (positive control)
- DMSO (vehicle control)
- RPMI 1640 medium with 10% autologous plasma
- 24-well or 48-well culture plates
- Multiplex cytokine assay kit (e.g., Luminex-based) or individual ELISA kits
- Plate reader for multiplex or ELISA analysis

Procedure:

- Isolate and prepare human PBMCs as described in the previous protocol.
- Seed the PBMCs into 24-well or 48-well plates.
- Treat the cells with different concentrations of **PVP-037** (e.g., 0.1, 1, 10 μ M). Include R848 as a positive control and DMSO as a vehicle control.
- Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.
- After incubation, centrifuge the plates and collect the cell culture supernatants.
- Measure the concentrations of cytokines (e.g., TNF, IFN γ , IL-1 β , IL-6, IL-10, IL-12p70) and chemokines (e.g., CCL3) in the supernatants using a multiplex assay or individual ELISAs according to the manufacturer's protocols.

- Analyze the data to determine the dose-dependent effect of **PVP-037** on cytokine and chemokine production.

In Vivo Mouse Immunization Study for Adjuvanticity Assessment

This protocol details the in vivo evaluation of **PVP-037**'s adjuvant effect with an influenza vaccine in a mouse model.

Objective: To assess the ability of **PVP-037** to enhance the influenza antigen-specific antibody response in mice.

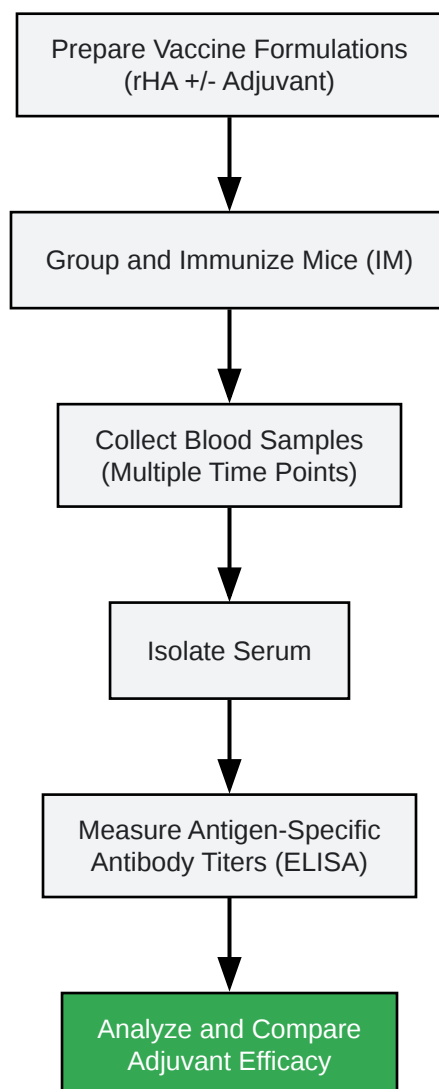
Materials:

- 6-8 week old female BALB/c or C57BL/6 mice
- Recombinant influenza hemagglutinin (rHA) protein
- **PVP-037** or its analogs (e.g., **PVP-037.2**)
- Alum (as a control adjuvant)
- Phosphate-buffered saline (PBS)
- Syringes and needles for intramuscular (IM) injection
- Blood collection supplies (e.g., micro-hematocrit tubes)
- ELISA plates and reagents for antibody titer determination

Procedure:

- Prepare the vaccine formulations by mixing the rHA antigen with either PBS (antigen alone), Alum, or **PVP-037** at the desired concentrations.
- Divide the mice into experimental groups (n=5-10 per group):
 - Group 1: PBS (negative control)

- Group 2: rHA alone
- Group 3: rHA + Alum
- Group 4: rHA + **PVP-037**
- Immunize the mice via the intramuscular (IM) route with a 50-100 μ L volume of the respective vaccine formulation. A prime-boost regimen can be employed, with the boost given 2-3 weeks after the prime.
- Collect blood samples from the mice via retro-orbital or submandibular bleeding at specified time points (e.g., 2, 4, and 6 weeks post-immunization).
- Process the blood to obtain serum and store at -20°C or -80°C until analysis.
- Determine the rHA-specific total IgG, IgG1, and IgG2c antibody titers in the serum samples using an enzyme-linked immunosorbent assay (ELISA).
- Analyze the antibody titer data to compare the adjuvant effects of **PVP-037** with the control groups.



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Caption: In vivo mouse immunization and adjuvant efficacy assessment workflow.

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